![molecular formula C10H11ClFNO B1525777 (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 1315365-09-3](/img/structure/B1525777.png)
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Overview
Description
“(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1315365-09-3 . It has a molecular weight of 215.65 . The compound is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
“(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.65 . More specific physical and chemical properties would require experimental data or computational chemistry tools.Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Dual CDK2/GSK-3β Inhibition
Some benzofuran hybrids are designed as dual inhibitors targeting specific cancer types, such as breast cancer. These hybrids function by inhibiting cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3 beta (GSK-3β), which are critical in the regulation of cell cycle and metabolism .
Antimicrobial Agents
The benzofuran scaffold is also being explored for its potential as an antimicrobial agent. Substituents on the benzofuran ring, especially those containing halogens or hydroxyl groups, have been associated with good antimicrobial activity .
Natural Product Synthesis
Benzofuran-containing natural products are being studied for their complex structures and potential biological activities. The synthesis of these natural products is an area of significant research interest .
Chemical Synthesis and Material Science
Benzofuran derivatives are used in various areas of research including chemical synthesis and material science. They serve as building blocks for creating complex molecules with desired properties .
Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway
Certain benzofuran derivatives are designed to inhibit the HIF-1 pathway, which is involved in tumor protein (p53) carcinogenesis. This pathway is critical in adapting cells to low oxygen conditions and is a target for anticancer drug development .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzofuran and indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. For example, some indole derivatives have shown antiviral activity by inhibiting specific processes in the viral life cycle .
Biochemical Pathways
The affected pathways can also vary. For instance, some indole derivatives have been found to interfere with the replication of viruses, affecting the viral life cycle .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some indole derivatives, for example, have shown antiviral activity .
properties
IUPAC Name |
(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXSOUJYBORJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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